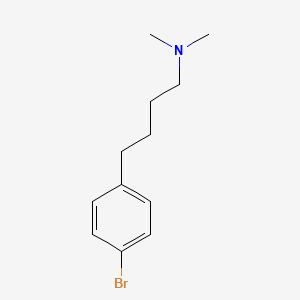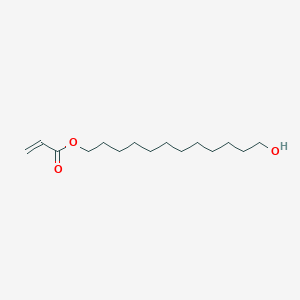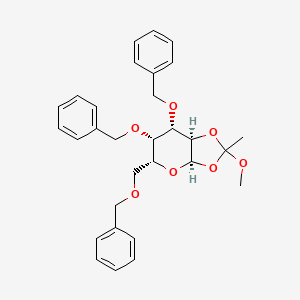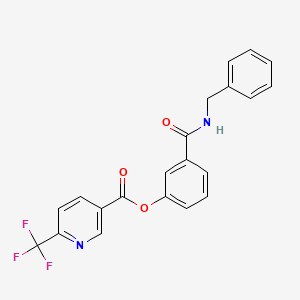![molecular formula C12H12N2O2 B13410932 (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B13410932.png)
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound has a unique structure that includes a pyrrolo and benzodiazepine ring system, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one can be achieved through various synthetic routes. One common method involves the Leuckart reaction, which utilizes formic acid as a reducing agent to synthesize tetrahydro-1,4-benzodiazepin-5-ones with excellent yields and purities . Another method involves the use of isocyanide reagents in a one-pot condensation reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow synthesis, which allows for efficient and scalable production. This method involves the use of aminobenzophenones as starting materials and employs a combination of S_NAr reaction and cyclocondensation to produce the desired benzodiazepine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions include various substituted benzodiazepine derivatives, which can have different pharmacological properties depending on the substituents introduced.
Applications De Recherche Scientifique
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one involves its interaction with GABA_A receptors in the central nervous system. By enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), it produces sedative, anxiolytic, and muscle relaxant effects . The compound acts as a positive allosteric modulator of the GABA_A receptor complex, leading to increased GABA binding activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of various seizure disorders.
Nitrazepam: Used primarily for its hypnotic effects in the treatment of insomnia.
Uniqueness
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one is unique due to its specific pyrrolo and benzodiazepine ring system, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and applications .
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
(6aS)-4-hydroxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1 |
Clé InChI |
CRSSNYCWXMOYOF-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H]2C=NC3=C(C=CC=C3O)C(=O)N2C1 |
SMILES canonique |
C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)
![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)



![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)



![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
